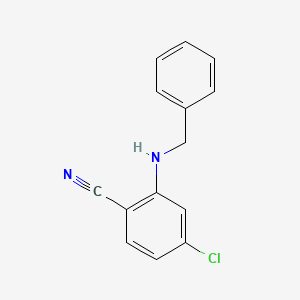

2-(Benzylamino)-4-chlorobenzonitrile

Description

2-(Benzylamino)-4-chlorobenzonitrile is a halogenated benzonitrile derivative featuring a benzylamino group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. Its synthesis typically involves substitution reactions on 4-chlorobenzonitrile precursors, as seen in related compounds .

Properties

IUPAC Name |

2-(benzylamino)-4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAZBFBIMPNJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296259-54-6 | |

| Record name | 2-(benzylamino)-4-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Benzylamino)-4-chlorobenzonitrile (CAS Number: 296259-54-6) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, which includes a benzylamino group and a chlorobenzonitrile moiety, suggests possible interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

- Molecular Formula : C14H11ClN2

- Molecular Weight : 244.70 g/mol

- Structure : Chemical Structure

Cytotoxicity and Cancer Research

The cytotoxic effects of compounds structurally related to this compound have been explored in various cancer models. For example, studies on chalcone derivatives demonstrated dose-dependent inhibition of cell viability and induction of apoptotic pathways in A549 lung cancer cells . While direct studies on this compound are lacking, its structural similarity to these active compounds warrants further investigation into its potential cytotoxic effects.

The mechanism by which compounds like this compound exert their biological effects may involve modulation of key signaling pathways. Research has shown that certain benzylamine derivatives can influence the activity of mitogen-activated protein kinases (MAPKs), which are crucial in regulating cell proliferation and apoptosis . Understanding these pathways could provide insights into the therapeutic applications of this compound.

Case Studies and Research Findings

-

In Vitro Studies :

- In vitro assays have indicated that related compounds exhibit significant activity in inhibiting various cancer cell lines. For instance, studies using benzylamine derivatives demonstrated inhibition of NF-kB and activation of caspases, suggesting a mechanism for inducing apoptosis in cancer cells .

-

Toxicological Assessments :

- Toxicological evaluations of structurally similar compounds have been conducted using short-term tests for carcinogenicity, indicating that certain derivatives may possess mutagenic properties . These findings highlight the importance of assessing the safety profile of this compound in future studies.

Data Table: Summary of Biological Activities

| Activity | Related Compounds | Findings |

|---|---|---|

| Antiviral | Benzoxaborole derivatives | Potent inhibitors against SARS-CoV-2 proteases |

| Cytotoxicity | Chalcone derivatives | Induced apoptosis in A549 lung cancer cells |

| Modulation of MAPK pathways | Benzylamine derivatives | Inhibition of NF-kB; activation of caspases |

| Carcinogenicity | Various benzyl chloride derivatives | Positive responses in multiple assays |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

2-Amino-4-chloro-5-methoxybenzonitrile ()

- Structure: Substitutions at positions 2 (amino), 4 (chloro), and 5 (methoxy).

- Key Differences : The absence of a benzyl group and the addition of a methoxy group at position 5.

- Synthesis : Achieved via multi-step protocols with high purity (97%), suggesting efficient purification methods .

2-(Benzylamino)-2-(4-chlorophenyl)acetonitrile Hydrochloride ()

- Structure: Features a benzylamino group and a 4-chlorophenyl moiety on an acetonitrile backbone.

- Key Differences : Acetonitrile core vs. benzonitrile, with a hydrochloride salt form.

- Properties : Molecular weight (293.19 g/mol) is higher due to the acetonitrile structure and salt formation, which likely improves aqueous solubility .

4-Chloro-2-[2-(4-[(2-hydroxyethyl)amino]-2-methylphenyl)diazenyl]benzonitrile ()

- Structure: Incorporates a diazenyl (-N=N-) linker and a hydroxyethylamino group.

- The hydroxyethylamino substituent adds polarity .

Comparative Data Table

Preparation Methods

Dehalogenation Process

- Catalysts: Transition metals such as zinc, copper, or zinc/copper alloys are used as catalysts in powder or solid form with high metal content (>99%) and fine mesh size (2–50 microns preferred) for effective dehalogenation.

- Reaction Conditions: Dehalogenation is carried out in the presence of alkanoic acids (formic acid, acetic acid, trifluoroacetic acid) as proton sources, typically at temperatures ranging from 70°C to 90°C to avoid product degradation.

- Solvents: Water or organic solvents such as toluene, tetrahydrofuran, acetonitrile, or mixtures thereof are used. Notably, performing dehalogenation in water without organic solvents reduces by-product formation.

- Additives: Salts such as phosphate salts (e.g., dipotassium hydrogen phosphate) or ammonium salts can be added to improve selectivity.

- Process: Continuous or slow addition of alkanoic acid over 2–5 hours enhances selectivity and yield.

This step transforms higher halogenated benzonitriles (e.g., 3,5-dichloro-2,4,6-trifluorobenzonitrile) to less halogenated benzonitriles (e.g., 2,4,6-trifluorobenzonitrile or 4-chlorobenzonitrile), which are suitable for the next hydrogenation step.

Hydrogenation to this compound

The key step in the preparation is the catalytic hydrogenation of the halogenated benzonitrile intermediate to the corresponding benzylamine.

Catalysts and Conditions

- Catalysts: Common catalysts include Raney nickel, palladium on carbon, platinum on carbon, and cobalt or nickel-based catalysts. Raney nickel and Raney cobalt are preferred due to high activity.

- Catalyst Support: Catalysts may be supported on activated carbon, silicon carbide, or metal oxides, with support content ranging from 10% to 98% by weight.

- Reaction Conditions: Hydrogenation is performed under elevated hydrogen pressure (10–15 kg/cm²) and temperatures between 50°C and 90°C.

- Solvent: Suitable solvents include water, alcohols, or chlorobenzene, depending on the process design.

- Ammonia: The presence of ammonia or amines during hydrogenation helps in selective amination and prevents over-reduction or side reactions.

Reaction Pathway

- The nitrile group (-CN) is reduced to the primary amine (-CH2NH2).

- The halogen substituent (chlorine) remains intact due to selective reaction conditions.

- The benzylamine product, this compound, is isolated with high purity.

Representative Preparation Process and Yields

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Dehalogenation of halobenzonitrile | Zinc powder (5–10 μm mesh), acetic acid, 70–90°C, water solvent, phosphate salt additives | >80% (up to 85%) | Continuous acid addition improves selectivity; absence of organic solvent reduces by-products |

| Hydrogenation of halobenzonitrile | Raney nickel catalyst, 10–15 kg/cm² H2 pressure, 50–90°C, ammonia presence, solvent (e.g., chlorobenzene) | 85–93% | High selectivity for amination; catalyst choice critical for yield and purity |

Comparative Analysis of Preparation Methods

| Parameter | Dehalogenation Step | Hydrogenation Step |

|---|---|---|

| Catalyst | Zinc, copper, or zinc/copper alloy | Raney nickel, Pd/C, Pt/C, Raney cobalt |

| Catalyst Form | Powder or solid, mesh size 2–50 μm | Supported or unsupported catalysts |

| Reaction Temperature | 70–90°C | 50–90°C |

| Pressure | Atmospheric or slight pressure | Elevated hydrogen pressure (10–15 kg/cm²) |

| Solvent | Water or organic solvents (toluene, THF, etc.) | Water, alcohols, chlorobenzene |

| Additives | Alkanoic acids (acetic, formic), phosphate salts | Ammonia or amines |

| Yield | >80% | 85–93% |

| Purity | >98% after isolation | High purity, minimal by-products |

Research Findings and Notes

- The continuous addition of alkanoic acid during dehalogenation significantly improves selectivity and reduces impurity formation.

- Use of water as solvent in dehalogenation minimizes by-products, enhancing downstream purification.

- Raney nickel catalysts provide excellent hydrogenation efficiency, with yields reaching up to 93% based on benzaldoxime precursors.

- Processes involving multiple steps and crystallization (e.g., benzaldoxime intermediates) are less economical and more complex.

- The described methods are scalable and suitable for industrial production due to their robustness and high yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Benzylamino)-4-chlorobenzonitrile in academic research settings?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. For NAS, react 4-chloro-2-fluorobenzonitrile with benzylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to replace the halogen atom with the benzylamino group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Structural analogs like 4-chloro-2-(propylamino)benzonitrile () follow similar pathways, suggesting this route is adaptable to aromatic amines .

- Key Considerations : Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Optimize temperature (80–100°C) to minimize side products.

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Compare ¹H/¹³C NMR spectra to structurally related compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)-4-chlorobenzonitrile in ). Key signals include aromatic protons (δ 7.2–8.1 ppm) and benzylic CH₂ (δ 4.3–4.5 ppm).

- IR : Confirm nitrile stretch (~2220 cm⁻¹) and NH stretch (~3350 cm⁻¹).

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 257.06 for C₁₄H₁₁ClN₂).

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the nitrile group or oxidation of the benzylamino moiety ( ).

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare retention times and peak areas to assess decomposition .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use Glide XP ( ) to model binding to targets like kinases or GPCRs. Set up docking grids around known active sites (e.g., IL-17A in ) and score poses using hydrophobic enclosure and hydrogen-bonding parameters.

- Biochemical Assays : Perform fluorescence polarization or SPR to measure binding affinity (Kd). Use SAR data from analogs (e.g., propyl vs. benzylamino groups in ) to refine hypotheses .

Q. How can contradictions in reported biological activities of this compound analogs be resolved?

- Methodological Answer :

- Purity Analysis : Use HPLC-MS ( ) to verify compound integrity. Contradictions may arise from impurities (e.g., residual solvents or byproducts).

- Functional Group Effects : Compare substituent impacts (e.g., 4-bromo vs. 4-chloro in ) on activity. For example, bulkier halogens may sterically hinder target binding .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified benzyl (e.g., 4-fluorobenzyl) or chloro positions (e.g., 3-chloro). Use ’s analogs (e.g., 4-chloro-2-(ethylamino)benzonitrile) as a template.

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. Publish datasets in standardized formats (e.g., CHEMBL) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.